molecular formula C22H16ClFN2O2 B1228079 7-chloro-4-[(2-fluorophenyl)-oxomethyl]-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

7-chloro-4-[(2-fluorophenyl)-oxomethyl]-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No. B1228079
M. Wt: 394.8 g/mol
InChI Key: JVDNHGVLKRELPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-4-[(2-fluorophenyl)-oxomethyl]-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a benzodiazepine.

Scientific Research Applications

Synthesis and Labeling for Metabolic Studies

  • This compound, also known as Fludiazepam, has been synthesized and labeled with carbon-14 for metabolic studies. This process involves a series of reactions, including carbonation, Bischler-Napieralski cyclization, and oxidation, yielding a final product used for metabolic analysis in research settings (Nakatsuka et al., 1977).

Crystal Structure Analysis

  • The crystal structures of various analogues of this compound have been analyzed, revealing unique conformations and molecular arrangements. These structures are crucial for understanding the molecular interactions and properties of these compounds (Peeters et al., 1998).

Synthesis Variants for Specific Applications

  • Different methods of synthesizing variants of this compound have been explored. For example, synthesis involving phase transfer catalysis has been developed to achieve specific isotopic labeling, which is vital for tracing and imaging studies (Uozumi et al., 1984).

Potential Pharmaceutical Applications

  • Some derivatives of this compound have been synthesized and tested for their potential as anticonvulsants and antianxiety agents. This indicates its relevance in pharmaceutical research for developing new therapeutic agents (Narayana et al., 2006).

Imaging and Tracing in Biological Systems

  • Compounds like [11C]fludiazepam have been synthesized for imaging benzodiazepine receptors in vivo, demonstrating its utility in neurobiological research and the study of receptor dynamics (Ishiwata et al., 1988).

properties

Product Name

7-chloro-4-[(2-fluorophenyl)-oxomethyl]-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Molecular Formula

C22H16ClFN2O2

Molecular Weight

394.8 g/mol

IUPAC Name

7-chloro-4-(2-fluorobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C22H16ClFN2O2/c23-15-10-11-19-17(12-15)21(14-6-2-1-3-7-14)26(13-20(27)25-19)22(28)16-8-4-5-9-18(16)24/h1-12,21H,13H2,(H,25,27)

InChI Key

JVDNHGVLKRELPZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=CC=CC=C3F)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-4-[(2-fluorophenyl)-oxomethyl]-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Reactant of Route 2
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7-chloro-4-[(2-fluorophenyl)-oxomethyl]-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Reactant of Route 3
7-chloro-4-[(2-fluorophenyl)-oxomethyl]-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Reactant of Route 4
7-chloro-4-[(2-fluorophenyl)-oxomethyl]-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Reactant of Route 5
7-chloro-4-[(2-fluorophenyl)-oxomethyl]-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Reactant of Route 6
7-chloro-4-[(2-fluorophenyl)-oxomethyl]-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

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